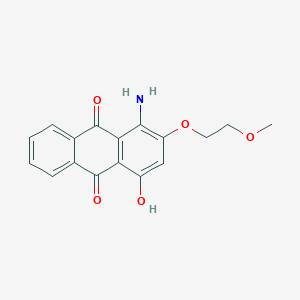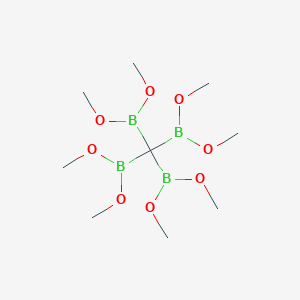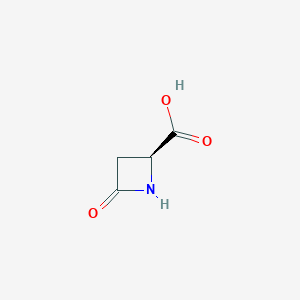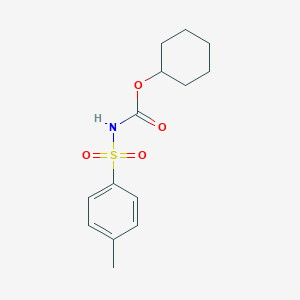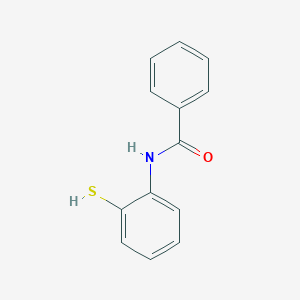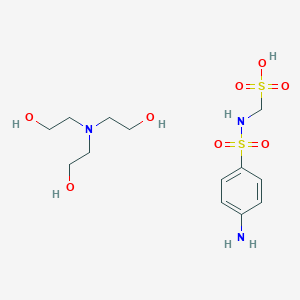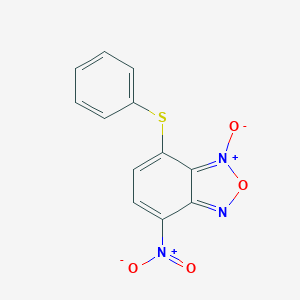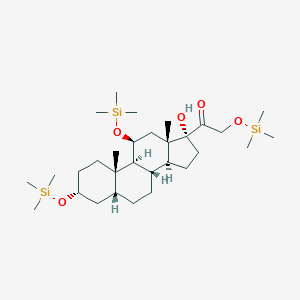
Tetrahydrocortisol, 3TMS derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrocortisol, 3TMS derivative is a synthetic steroid compound with a complex molecular structure. It is characterized by the presence of multiple hydroxyl and trimethylsiloxy groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its specific biological activities and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrocortisol, 3TMS derivative typically involves multiple steps, starting from simpler steroid precursorsCommon reagents used in these reactions include silylating agents such as trimethylsilyl chloride and bases like pyridine to facilitate the silylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Tetrahydrocortisol, 3TMS derivative undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group at the 20th position can be reduced to form secondary alcohols.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsiloxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce secondary alcohols.
科学的研究の応用
Tetrahydrocortisol, 3TMS derivative is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: It is used in research on steroid metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic effects and interactions with steroid receptors.
Industry: It is used in the development of steroid-based pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of Tetrahydrocortisol, 3TMS derivative involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The presence of hydroxyl and trimethylsiloxy groups enhances its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one: This compound shares a similar steroid backbone but lacks the trimethylsiloxy groups.
5beta-Pregnane-3alpha,17alpha,20alpha-triol: Another related compound with hydroxyl groups at different positions.
Uniqueness
Tetrahydrocortisol, 3TMS derivative is unique due to the presence of multiple trimethylsiloxy groups, which enhance its stability and modify its reactivity compared to other similar steroids. This makes it a valuable compound for specific research applications where these properties are advantageous .
特性
CAS番号 |
17563-00-7 |
|---|---|
分子式 |
C30H58O5Si3 |
分子量 |
583 g/mol |
IUPAC名 |
1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-trimethylsilyloxyethanone |
InChI |
InChI=1S/C30H58O5Si3/c1-28-16-14-22(34-37(6,7)8)18-21(28)12-13-23-24-15-17-30(32,26(31)20-33-36(3,4)5)29(24,2)19-25(27(23)28)35-38(9,10)11/h21-25,27,32H,12-20H2,1-11H3/t21-,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1 |
InChIキー |
GDLXXKCOAVFNSJ-WALHWGODSA-N |
異性体SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)

